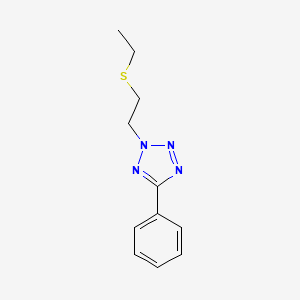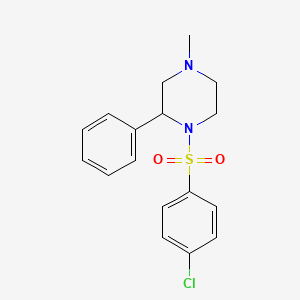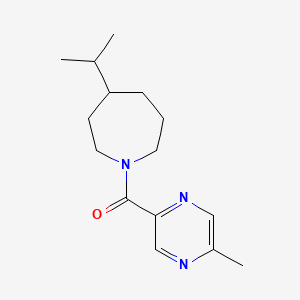
(5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the pyrazine and azepane chemical families and has a molecular formula of C17H25N3O. In
Mecanismo De Acción
(5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone is believed to exert its therapeutic effects through its interaction with the GABA receptor. It has been shown to enhance the activity of the GABA receptor, leading to increased inhibition of neuronal activity. This results in the observed anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce pain by inhibiting the activity of pain-sensing neurons. Its anticonvulsant effects are believed to be due to its ability to enhance the activity of the GABA receptor, leading to increased inhibition of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone in lab experiments is its ability to modulate the activity of the GABA receptor. This makes it a useful tool for studying the role of the GABA receptor in various physiological and pathological processes. However, one limitation of this compound is its potential toxicity. Careful dosing and monitoring are necessary to ensure the safety of lab animals.
Direcciones Futuras
There are several future directions for the study of (5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone. One potential direction is the development of new therapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the safety and toxicity of this compound need to be further investigated to ensure its safe use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its ability to modulate the activity of the GABA receptor makes it a useful tool for studying the role of the GABA receptor in various physiological and pathological processes. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis method for (5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-(2-bromoacetyl)-1-propylazepane in the presence of a base. The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
(5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of anxiety and depression. Its ability to modulate the activity of the GABA receptor has been suggested as the mechanism behind its therapeutic effects.
Propiedades
IUPAC Name |
(5-methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11(2)13-5-4-7-18(8-6-13)15(19)14-10-16-12(3)9-17-14/h9-11,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXFGOZPPUVYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide](/img/structure/B7563014.png)
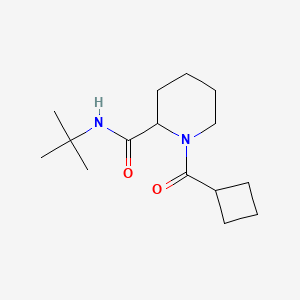
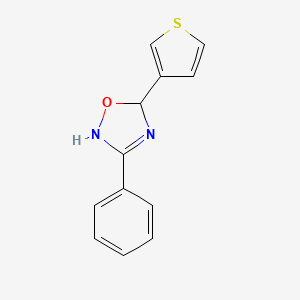

![[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B7563041.png)
![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)

![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)
![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)

![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)
